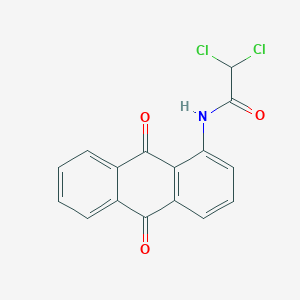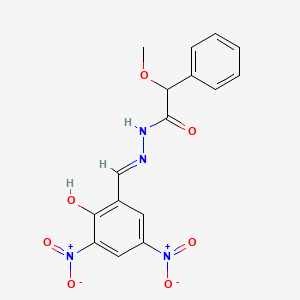![molecular formula C21H16N4O2S B10899420 2-{[(4-aminophenyl)carbonyl]amino}-N-phenyl-1,3-benzothiazole-6-carboxamide](/img/structure/B10899420.png)
2-{[(4-aminophenyl)carbonyl]amino}-N-phenyl-1,3-benzothiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-AMINOBENZOYL)AMINO]-N~6~-PHENYL-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its benzothiazole core, which is known for its biological activity and versatility in chemical synthesis .
Preparation Methods
The synthesis of 2-[(4-AMINOBENZOYL)AMINO]-N~6~-PHENYL-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE typically involves multistep reactions starting from commercially available substrates. One common method includes the acylation of 2-amino-6-nitrobenzothiazole, followed by reduction and subsequent substitution reactions . Industrial production methods often employ green chemistry principles, such as one-pot multicomponent reactions under microwave irradiation, to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or tin(II) chloride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions. The major products formed depend on the specific reagents and conditions used, often resulting in derivatives with modified functional groups.
Scientific Research Applications
2-[(4-AMINOBENZOYL)AMINO]-N~6~-PHENYL-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE has a wide range of applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antiviral, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It often inhibits or activates these targets, leading to a cascade of biochemical reactions. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives, such as 2-aminobenzothiazole and its various substituted forms. What sets 2-[(4-AMINOBENZOYL)AMINO]-N~6~-PHENYL-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE apart is its unique combination of functional groups, which confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C21H16N4O2S |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-[(4-aminobenzoyl)amino]-N-phenyl-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C21H16N4O2S/c22-15-9-6-13(7-10-15)19(26)25-21-24-17-11-8-14(12-18(17)28-21)20(27)23-16-4-2-1-3-5-16/h1-12H,22H2,(H,23,27)(H,24,25,26) |
InChI Key |
CTWHZAKHFYBEQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(C=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diisopropyl 5-[(6-{[3,5-bis(isopropoxycarbonyl)-4-methyl-2-thienyl]amino}-6-oxohexanoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B10899342.png)
![N-[2-(4-heptanoylpiperazin-1-yl)ethyl]heptanamide](/img/structure/B10899350.png)
![3-(2-fluorophenyl)-N,N-dimethyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10899358.png)


![(6-Cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B10899369.png)
![N-(4-bromophenyl)-2-[(5-{[(3-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10899376.png)
![4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(4-cyanophenyl)benzamide](/img/structure/B10899384.png)

![N-(5-bromopyridin-2-yl)-1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10899387.png)
![Ethyl 6-methyl-2-({[2-(4-methylphenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10899388.png)
![[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl](1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B10899397.png)
![8-ethyl-3-{(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]hydrazinyl}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10899405.png)
![N'-[(Z)-(3-nitrophenyl)methylidene]-9H-xanthene-9-carbohydrazide](/img/structure/B10899406.png)
